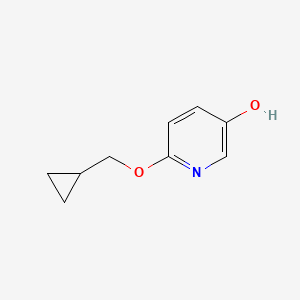

6-(Cyclopropylmethoxy)pyridin-3-ol

Descripción general

Descripción

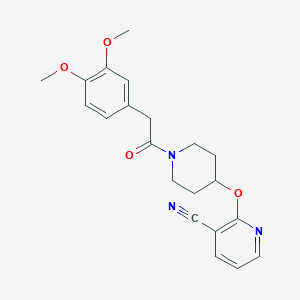

“6-(Cyclopropylmethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H11NO2 . It is related to a class of compounds known as pyridinols, which are derivatives of pyridine (a basic heterocyclic organic compound) with a hydroxyl group substituted onto one of its carbon atoms .

Molecular Structure Analysis

The molecular structure of “6-(Cyclopropylmethoxy)pyridin-3-ol” consists of a pyridine ring with a hydroxyl group (-OH) and a cyclopropylmethoxy group (-OCH2C3H5) attached to it . The InChI code for this compound is 1S/C9H11NO2 .Aplicaciones Científicas De Investigación

Application in Material Science

- Summary of the Application : “6-(Cyclopropylmethoxy)pyridin-3-ol” is used in the synthesis of polyimide-Cu complex materials . These materials are used in the production of high-temperature capacitors .

- Methods of Application or Experimental Procedures : The material is synthesized using a side-chain-type pyridine-Cu coordination . This involves utilizing the structural backbone PMDA-ODA of a mature commercial PI (Kapton) with reliable performance .

- Results or Outcomes : The dielectric constant of this material, containing merely 2.7 mol% Cu, increases from 3.25 (POPI) to 5.58, while maintaining a remarkably low dielectric loss of 0.0066 . This material exhibits a substantial DC breakdown strength of 436.2 MV·m−1 and a high energy density of 5.42 J·cm−3, coupled with superior mechanical and thermal properties . Even at 150 °C, it retains over 90% of its room-temperature energy density, demonstrating notable dielectric stability under high temperatures .

Propiedades

IUPAC Name |

6-(cyclopropylmethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUSREAWDVGSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclopropylmethoxy)pyridin-3-ol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)

![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)